Cistulate is a chemical compound with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol. It is classified as an ester, specifically a derivative of methyl camphenoate, and is recognized for its pleasant aromatic properties, making it suitable for use in fragrance formulations. Cistulate has three chiral centers, allowing for the potential existence of multiple stereoisomers, which contributes to its unique olfactory characteristics. Its physical properties include a boiling point of approximately 216.96 °C, a melting point of around 21.85 °C, and limited water solubility (66.57 mg/L) .
Research indicates that Cistulate exhibits low toxicity and does not present significant mutagenic or clastogenic risks based on various in vitro studies, including the Ames test and micronucleus assays . Its safety profile suggests that it does not induce skin sensitization under typical usage levels, making it suitable for incorporation into personal care products . Furthermore, its aromatic properties may have psychological effects associated with fragrance exposure, potentially influencing mood and well-being.
Cistulate can be synthesized through several methods, primarily involving the esterification of camphor derivatives with methanol or other alcohols under acidic conditions. This process typically requires a catalyst to enhance reaction rates and yield. Additionally, alternative synthetic routes may involve the use of enzymatic methods or greener chemistry approaches to reduce environmental impact .
Cistulate is widely utilized in the fragrance industry due to its pleasant scent profile. It serves as an aromatic ingredient in personal care products such as perfumes, lotions, and soaps. Moreover, it is incorporated into household cleaning products and air fresheners to impart desirable fragrances while masking unpleasant odors . Its stability under various conditions further enhances its applicability in formulations requiring long-lasting scent retention.
Studies on Cistulate's interactions with other compounds have highlighted its compatibility with various fragrance ingredients and its stability in formulations containing bleaching agents or other reactive substances. These interactions are crucial for ensuring that Cistulate maintains its aromatic properties without decomposing or reacting adversely with other components in a formulation .
Cistulate shares similarities with several other aromatic compounds commonly used in fragrances. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Methyl Camphenoate | C₁₁H₁₈O₂ | Similar structure; used as a fragrance component |
| Limonene | C₁₀H₁₆ | Citrus scent; widely used but lacks the complexity of Cistulate's aroma |
| Linalool | C₁₀H₁₈O | Floral scent; more common but less stable than Cistulate |
| Benzyl Acetate | C₉H₁₀O₂ | Sweet floral aroma; often used in perfumes but different olfactory profile |
Cistulate's unique combination of aromatic properties and stability distinguishes it from these similar compounds, making it particularly valuable in fragrance formulations where longevity and complexity are desired.
Cistulate, with the Chemical Abstracts Service registry number 52557-97-8, is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate [1]. The systematic name reveals the compound's structural organization as 3,3-dimethyl-2-norbornanecarboxylic acid methyl ester [2], establishing its identity as a derivative of norbornane, which represents the bicyclo[2.2.1]heptane ring system [3].
The compound is alternatively known by several nomenclature variants, including methyl camphenoate and fir carboxylate [4]. These alternative names reflect its structural relationship to camphor derivatives and its application in fragrance formulations. The classification places cistulate within the broader category of bicyclic monoterpene esters, specifically as a modified monoterpenoid containing eleven carbon atoms, eighteen hydrogen atoms, and two oxygen atoms [1].
From a taxonomic perspective, cistulate belongs to the bicyclic monoterpenoids class, which encompasses compounds containing exactly two rings that are fused to each other [6]. This classification distinguishes it from acyclic and monocyclic monoterpenes, positioning it among structurally complex terpene derivatives that exhibit enhanced stability and unique conformational properties [7].
The molecular formula of cistulate is C₁₁H₁₈O₂, corresponding to a molecular weight of 182.26 grams per mole [1]. This composition indicates the presence of eleven carbon atoms, eighteen hydrogen atoms, and two oxygen atoms, with the additional carbon and two oxygen atoms compared to the parent monoterpene structure accounting for the methyl ester functional group.
The exact mass determination yields 182.131 atomic mass units [4], providing precise mass spectrometric identification capabilities. The compound exhibits specific physical constants including a density of 1.005 grams per cubic centimeter [4] and a refractive index of 1.47 [4], which are characteristic values for bicyclic ester compounds of this molecular weight range.
Cistulate demonstrates limited water solubility at 66.57 milligrams per liter , consistent with its lipophilic character typical of monoterpene derivatives. The logarithm of the partition coefficient (LogP) is calculated as 2.23 [4], indicating moderate lipophilicity and suggesting favorable characteristics for membrane permeability and fragrance applications. The polar surface area measures 26.30 square angstroms [4], reflecting the contribution of the ester oxygen atoms to the overall polarity of the molecule.
| Physical Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 182.26 g/mol | Standard conditions |
| Density | 1.005 g/cm³ | 20°C |
| Boiling Point | 215.4-275.67°C | 760 mmHg |
| Flash Point | 82.2°C | Closed cup |
| Water Solubility | 66.57 mg/L | 25°C |
| LogP | 2.23 | Octanol/water |
Cistulate possesses a defined stereochemical configuration designated as (1S,4R), indicating the spatial arrangement of substituents around the two chiral centers within the bicyclic framework [1]. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and its resulting physical and chemical properties.
The bicyclo[2.2.1]heptane core structure, commonly known as the norbornane framework, exhibits inherent conformational rigidity due to the bridged ring system [3]. This structural constraint significantly restricts conformational flexibility compared to acyclic or monocyclic compounds, resulting in a relatively fixed three-dimensional arrangement that influences both physical properties and biological activity.
The presence of two chiral centers in cistulate allows for the potential existence of multiple stereoisomers . However, the specific (1S,4R) configuration represents the predominant or exclusively synthesized form used in commercial applications. The stereochemical environment created by the 3,3-dimethyl substitution pattern on the norbornane ring system contributes to the compound's unique spatial arrangement and influences its interaction with biological receptors and other molecular targets.
Conformational analysis reveals that the norbornane framework adopts a rigid boat-like conformation for the six-membered ring component, with the five-membered ring maintaining an envelope conformation [3]. The methyl ester group attached to the 2-position extends from this rigid framework, providing a degree of rotational freedom around the carbon-carbon bond connecting the ester group to the ring system.
Cistulate exhibits structural similarities and differences when compared to other bicyclic monoterpene derivatives, particularly those derived from the camphor family of compounds. The fundamental bicyclo[2.2.1]heptane framework places cistulate in the same structural category as camphor, borneol, isoborneol, and bornyl acetate [8] [7].
Camphor, with the molecular formula C₁₀H₁₆O and molecular weight of 152.23 grams per mole, represents the parent ketone structure from which cistulate can be conceptually derived through carboxylation and esterification reactions [8]. The structural relationship is evident in the shared norbornane core, though cistulate possesses an additional carbon atom in the form of the methyl ester group and exhibits different functional group chemistry.
Borneol and isoborneol, both with molecular formula C₁₀H₁₈O, represent the corresponding alcohols in this structural series. These compounds share the bicyclic framework but differ in their functional groups and stereochemical arrangements. Bornyl acetate (C₁₂H₂₀O₂, molecular weight 196.29 g/mol) provides the closest structural analog to cistulate, as both compounds contain ester functionality attached to the norbornane framework [9].
The comparative analysis reveals that cistulate occupies a unique position within the bicyclic monoterpene family, combining the structural stability of the norbornane framework with the chemical properties conferred by the methyl ester functional group. This structural combination results in distinct physical properties, including specific boiling point ranges, solubility characteristics, and aromatic properties that differentiate it from related compounds [10].
| Compound | Molecular Formula | Functional Group | Key Structural Features |
|---|---|---|---|
| Cistulate | C₁₁H₁₈O₂ | Methyl ester | 3,3-dimethyl substitution |
| Camphor | C₁₀H₁₆O | Ketone | Parent structure |
| Borneol | C₁₀H₁₈O | Secondary alcohol | Reduced camphor |
| Bornyl acetate | C₁₂H₂₀O₂ | Acetate ester | Esterified borneol |
| Camphene | C₁₀H₁₆ | Alkene | Dehydrated structure |
The predominant industrial synthesis of cistulate involves the esterification of camphenoic acid (3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid) with methanol under acidic conditions [2]. This process typically employs sulfuric acid as a catalyst and operates under reflux conditions at temperatures ranging from 60-80°C for 2-6 hours, achieving yields of 75-90% [3] [4].
The reaction mechanism follows classical Fischer esterification principles, where the carboxyl group of camphenoic acid undergoes nucleophilic attack by methanol, facilitated by acid catalysis. The industrial implementation requires careful temperature control to prevent thermal decomposition of the bicyclic framework while ensuring complete conversion [5] [6].
Modern industrial facilities utilize continuous flow reactors for cistulate production, operating with residence times of 15-60 minutes and achieving superior heat and mass transfer characteristics compared to traditional batch processes [7] [8]. These systems incorporate multi-stage heat integration and inline heat exchangers to maintain optimal reaction temperatures while minimizing energy consumption [9].
The continuous production methodology offers several advantages including consistent product quality, reduced cycle times, and improved process economics. However, it requires sophisticated process control systems and equipment reliability to maintain steady-state operation [5] [6].
Industrial synthesis protocols employ advanced heat integration strategies to manage the exothermic nature of the esterification reaction [10] [7]. Large-scale operations utilize multi-stage heat exchangers and automated temperature control systems to prevent thermal runaway and ensure optimal reaction conditions [5].
The implementation of continuous separation techniques, including reactive distillation and in-situ product removal, enhances overall process efficiency and product purity [10] [2]. These integrated approaches address scalability challenges while maintaining economic viability for commercial production [6].
Laboratory-scale preparation of cistulate typically employs conventional esterification techniques using standard glassware and manual monitoring systems [11] [12]. The process involves combining camphenoic acid with excess methanol (typically 3-5 equivalents) in the presence of concentrated sulfuric acid (0.1-0.2 equivalents) as catalyst [13] [4].
The reaction mixture is heated under reflux conditions for 3-8 hours, with progress monitored by thin-layer chromatography or gas chromatography [14]. Upon completion, the crude product undergoes aqueous workup, including neutralization, extraction, and purification steps to achieve laboratory-grade purity [2].
Laboratory-scale purification employs multiple techniques including column chromatography, recrystallization, and distillation [14] [2]. The bicyclic structure of cistulate presents specific challenges in purification due to the presence of multiple stereoisomers and potential side products from framework rearrangement [3] [15].
Characterization typically involves nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural identity and assess purity levels [13] [4]. The compound exhibits characteristic spectroscopic signatures including specific chemical shifts for the bicyclic framework protons and the methyl ester functionality [2].
Laboratory-scale investigations focus on optimizing reaction parameters including catalyst loading, reaction temperature, and solvent effects [16] [13]. These studies provide critical data for scale-up considerations and process optimization, particularly regarding stereoselectivity and product distribution [17] [18].
Research indicates that solvent choice significantly influences reaction kinetics and product selectivity, with alcoholic solvents generally providing superior results compared to non-polar alternatives [16] [13]. Temperature optimization studies demonstrate that controlled heating minimizes side reactions while maintaining acceptable reaction rates [3].
Recent developments in cistulate synthesis employ heterogeneous acid catalysts to replace traditional homogeneous sulfuric acid systems [10] [19]. Solid acid catalysts, including modified zeolites and ion-exchange resins, offer advantages in terms of product separation, catalyst recovery, and environmental impact [20].
These heterogeneous systems operate at elevated temperatures (100-150°C) under pressure conditions, achieving yields of 80-95% while facilitating continuous operation and catalyst regeneration [10] [21]. The solid catalysts demonstrate excellent stability and can be optimized for specific selectivity requirements [19].
Biocatalytic approaches utilizing lipase enzymes represent an emerging strategy for cistulate synthesis under mild conditions [5] [9]. These enzymatic systems operate at room temperature to 40°C with pH control, offering high selectivity and reduced environmental impact [5].
While enzymatic methods typically achieve yields of 60-80%, they provide excellent stereoselectivity and operate under environmentally benign conditions [5] [9]. The primary challenges include enzyme cost, stability issues, and limited substrate loading, which affect commercial viability [5].
The development of enantioselective synthesis routes for cistulate addresses the need for specific stereoisomers in fragrance applications [17] [18]. Chiral catalysts, including camphor-derived auxiliaries and asymmetric organocatalysts, enable stereoselective ester formation [16] [15].
Research demonstrates that chiral Brønsted acid catalysts can achieve enantioselectivities exceeding 90% enantiomeric excess under optimized conditions [17] [18]. These methods require careful optimization of reaction parameters including temperature, solvent, and catalyst loading to achieve desired stereochemical outcomes [22].
Microreactor technology offers significant advantages for cistulate synthesis, particularly for enantioselective transformations requiring precise temperature and residence time control [8]. Flow chemistry methods enable rapid optimization of reaction parameters and facilitate scale-up through numbering-up strategies [8].
The implementation of continuous flow processes for cistulate synthesis demonstrates improved safety profiles, enhanced heat and mass transfer, and superior process control compared to traditional batch methods [8] [23]. These systems are particularly valuable for pharmaceutical and high-value fragrance applications [8].
Scale-up of cistulate synthesis encounters significant heat transfer challenges due to the exothermic nature of the esterification reaction [5] [6]. Industrial implementations require sophisticated heat removal systems to prevent temperature excursions that could lead to product degradation or safety hazards [7].
Mass transfer limitations become increasingly important at larger scales, particularly in heterogeneous catalytic systems where solid-liquid interfaces play critical roles [10] [21]. The design of efficient mixing systems and catalyst distribution methods is essential for maintaining reaction efficiency [6].
Maintaining consistent product quality across different production scales presents significant challenges [5] [6]. Batch-to-batch variations in traditional processes can affect fragrance performance, requiring implementation of statistical process control and real-time monitoring systems [2].
The bicyclic structure of cistulate makes it susceptible to rearrangement reactions under harsh conditions, potentially leading to isomeric impurities that affect organoleptic properties [3] [4]. Process optimization must balance reaction efficiency with product quality requirements [2].
Industrial synthesis requires efficient catalyst management strategies to maintain process economics [10] [5]. Homogeneous acid catalysts present challenges in terms of product separation and waste generation, while heterogeneous systems require regeneration protocols [19] [21].
The development of robust catalyst recovery and regeneration processes is essential for commercial viability, particularly for precious metal catalysts or specialized organic catalysts [10] [5]. These systems must maintain catalyst activity while minimizing contamination of the final product [19].
Modern cistulate production must address environmental compliance requirements including waste minimization, solvent recovery, and emission control [5] [6]. The fragrance industry faces increasing regulatory scrutiny regarding production processes and environmental impact [2].
Implementation of green chemistry principles, including solvent recycling, energy integration, and waste reduction strategies, is essential for sustainable production [5] [9]. These considerations often drive technology selection and process design decisions [6].
The economics of cistulate production depend critically on scale, technology selection, and market requirements [5] [6]. Capital investment requirements for advanced continuous processes must be balanced against operational advantages and product quality improvements [7].
Process intensification strategies, including reactive distillation and integrated separation systems, offer opportunities to improve process economics while addressing scalability challenges [10] [6]. These approaches require careful evaluation of capital costs versus operational benefits [5].
Industrial cistulate production requires sophisticated analytical systems to monitor product quality and process performance [14] [2]. The complex stereochemical nature of the compound necessitates advanced analytical techniques including chiral chromatography and multi-dimensional spectroscopy [13].
Real-time monitoring systems using inline sensors and automated sampling provide critical process feedback for maintaining product specifications [24] [2]. These systems must operate reliably in industrial environments while providing accurate and timely analytical data [14].